2-Bromo-4-(tert-butyl)oxazole

Description

Overview of Oxazole (B20620) Heterocycle Research

Oxazole derivatives are a vital class of five-membered aromatic heterocyclic compounds containing one oxygen and one nitrogen atom. irjmets.com Their unique structural and electronic properties make them valuable scaffolds in a multitude of chemical applications. irjmets.comresearchgate.net In contemporary organic synthesis, oxazoles are widely recognized as crucial building blocks for the construction of more complex molecules. irjmets.commdpi.com Their utility stems from their diverse biological activities, which include antibacterial, antifungal, and anticancer properties, making them a focus in medicinal chemistry and drug discovery. irjmets.commdpi.comjetir.org

The oxazole ring can be found in various natural products and biologically active molecules. mdpi.combenthamdirect.com Beyond pharmaceuticals, these derivatives are integral to the development of agrochemicals, such as pesticides and herbicides, and have applications in materials science as dyes and luminescent materials. irjmets.comijpsonline.com The versatility of the oxazole core allows it to act as an intermediate in complex synthetic pathways and as a ligand in metal-catalyzed reactions. irjmets.combenthamdirect.com The development of efficient and sustainable methods for synthesizing oxazole derivatives remains an active area of research, driven by their broad and significant applications. researchgate.netijpsonline.com

Halogenated heterocycles are indispensable tools in modern organic synthesis. The presence of a halogen atom, such as bromine, chlorine, or iodine, on a heterocyclic ring significantly enhances the molecule's reactivity and provides a "synthetic handle" for further chemical transformations. mdpi.comthieme-connect.com These halogen atoms function as excellent leaving groups and can direct reactions to specific positions on the heterocyclic core. mdpi.com

Their primary strategic role is as precursors in cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. thieme-connect.comsci-hub.se These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the assembly of complex molecular architectures from simpler halogenated building blocks. sci-hub.se Furthermore, halogenative cyclization reactions are powerful methods for constructing a variety of carbocyclic and heterocyclic systems. mdpi.com The high electrophilicity and leaving group properties of halogens are pivotal for the activation and structural modification of organic compounds, making halogenated heterocycles key intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. mdpi.comnih.gov

Contextualization of 2-Bromo-4-(tert-butyl)oxazole within Brominated Oxazole Chemistry

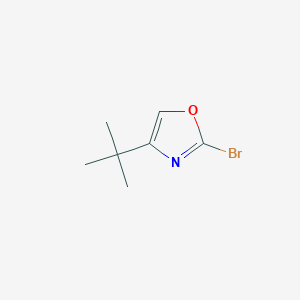

This compound is a specific brominated oxazole with distinct structural features that dictate its chemical behavior. The molecule consists of a central oxazole ring, which is an aromatic five-membered heterocycle.

| Structural Component | Description |

| Oxazole Ring | A five-membered ring containing one oxygen atom and one nitrogen atom, conferring aromaticity and specific electronic properties. |

| Bromine Atom at C2 | A halogen atom attached to the carbon atom situated between the oxygen and nitrogen atoms of the oxazole ring. |

| tert-Butyl Group at C4 | A bulky alkyl group attached to one of the carbon atoms of the oxazole ring. |

The bromine atom at the 2-position is particularly significant. This position is susceptible to metallation, typically using a strong base like n-butyllithium (n-BuLi), followed by electrophilic quenching. sci-hub.se This reactivity makes the bromine atom a versatile functional group that can be readily substituted, most notably in palladium-catalyzed cross-coupling reactions. sci-hub.se

Research involving this compound has been primarily focused on its synthesis and application as a versatile synthetic intermediate. A key development in its history is the establishment of a regiocontrolled synthesis method. sci-hub.se An efficient approach involves the direct lithiation of 4-(tert-butyl)oxazole at the 2-position using n-butyllithium at low temperatures, followed by bromination with an electrophilic bromine source to yield this compound in high yield. sci-hub.se This method has been optimized for multigram scale production, highlighting its practical utility. sci-hub.se

The primary application and evolving research trajectory for this compound is its use as a building block in cross-coupling reactions. sci-hub.se Specifically, it has been demonstrated to be an effective substrate in the Suzuki-Miyaura reaction, a powerful method for forming carbon-carbon bonds. sci-hub.se This allows for the introduction of a wide variety of aryl and heteroaryl groups at the 2-position of the oxazole ring, leading to the creation of diverse libraries of 2,4-disubstituted oxazoles. sci-hub.se These products are of significant interest in medicinal chemistry, as the 2,4-disubstituted oxazole scaffold is found in numerous biologically active compounds, including protein kinase inhibitors. sci-hub.se The continued exploration of this compound in various cross-coupling methodologies and the synthesis of novel, complex molecules remains an active area of chemical research.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-tert-butyl-1,3-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrNO/c1-7(2,3)5-4-10-6(8)9-5/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXOBFQGZJDFOOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=COC(=N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1595737-86-2 | |

| Record name | 2-bromo-4-tert-butyl-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 4 Tert Butyl Oxazole and Analogous Oxazole Systems

Direct Synthesis Strategies

Direct functionalization of a pre-formed oxazole (B20620) ring represents an efficient route to halogenated derivatives. Regiocontrolled bromination is of particular importance for introducing a handle for further chemical transformations.

Regiocontrolled Bromination Approaches of the Oxazole Ring

The selective introduction of a bromine atom at a specific position on the oxazole ring is a key challenge. The electronic nature of the oxazole ring, with its varying electron densities at the C2, C4, and C5 positions, dictates the outcome of electrophilic substitution reactions.

A powerful and widely employed method for the regioselective bromination of oxazoles at the C-2 position involves a lithiation-trapping sequence. This approach leverages the acidity of the proton at the C-2 position, which is the most acidic proton on the oxazole ring. sci-hub.se Treatment of an oxazole, such as 4-(tert-butyl)oxazole, with a strong base like n-butyllithium (n-BuLi) at low temperatures results in deprotonation to form a 2-lithiooxazole intermediate. sci-hub.se This organolithium species can then be quenched with an electrophilic bromine source, such as 1,2-dibromo-1,1,2,2-tetrafluoroethane (DBTFE) or N-bromosuccinimide (NBS), to afford the desired 2-bromooxazole (B165757) with high regioselectivity and in good to excellent yields. sci-hub.se

The synthesis of 2-Bromo-4-(tert-butyl)oxazole (19) has been successfully achieved with a remarkable 91% yield through the lithiation of 4-(tert-butyl)oxazole followed by bromination. sci-hub.se This strategy has also been extended to a variety of other 4-substituted oxazoles, demonstrating its general applicability. sci-hub.se

Table 1: Synthesis of 4-Substituted 2-Bromooxazoles via Lithiation-Bromination

| Entry | R Group | Product | Yield (%) |

| 1 | Methyl | 2-Bromo-4-methyloxazole (16) | 61 |

| 2 | tert-Butyl | This compound (19) | 91 |

Data sourced from a study on the regiocontrolled synthesis of bromooxazole building blocks. sci-hub.se

The choice of solvent and reaction conditions can profoundly influence the regioselectivity of oxazole bromination. While direct electrophilic bromination of oxazoles often leads to mixtures of isomers, careful selection of the reaction medium can steer the reaction towards a desired outcome. For instance, the bromination of 5-substituted oxazoles can be directed to the C-4 position by using dimethylformamide (DMF) as the solvent. acs.org This selectivity is attributed to the equilibrium between the 2-lithiooxazole and its acyclic isonitrile enolate tautomer in polar aprotic solvents. orgsyn.org

In some cases, the solvent can dramatically alter the site of bromination. For example, the N-bromosuccinimide (NBS)-mediated bromination of a model breitfussin core was found to be highly dependent on the solvent; using acetone (B3395972) led to oxazole bromination, whereas a pyridine-containing mixture resulted in bromination of a pyrrole (B145914) ring within the same molecule. iastate.edu This highlights the critical role of the solvent in modulating the reactivity and selectivity of bromination reactions on complex heterocyclic systems.

Cyclization-Based Methods for Oxazole Core Formation

An alternative to the direct functionalization of a pre-existing oxazole is the construction of the heterocyclic ring from acyclic precursors. Several classical and modern cyclization strategies have been developed for the synthesis of substituted oxazoles.

Robinson-Gabriel Synthesis and its Modern Adaptations

The Robinson-Gabriel synthesis is a classic and reliable method for forming the oxazole ring, involving the intramolecular cyclodehydration of a 2-acylamino-ketone. wikipedia.orgsynarchive.com This reaction is typically catalyzed by strong acids such as sulfuric acid. nih.gov The requisite 2-acylamino-ketone precursors can be prepared through various methods, including the Dakin-West reaction. wikipedia.org

Modern adaptations have expanded the scope and efficiency of the Robinson-Gabriel synthesis. For instance, a solid-phase version has been developed, which facilitates product purification. wikipedia.org Furthermore, one-pot procedures combining the formation of the 2-acylamino-ketone with the subsequent cyclodehydration have been reported, streamlining the synthetic process. nih.gov A notable extension by Wipf and co-workers allows for the synthesis of substituted oxazoles from readily available amino acid derivatives. wikipedia.org Additionally, a coupled Ugi and Robinson-Gabriel synthesis has been developed, where the Ugi reaction product is ideally suited to undergo cyclodehydration to form the oxazole core. nih.govresearchgate.net

Synthesis via Alpha-Haloketones and Amides (e.g., Bredereck Reaction)

The reaction of α-haloketones with amides provides another fundamental route to substituted oxazoles, often referred to as the Bredereck reaction. ijpsonline.comchemeurope.comresearchgate.net This method is particularly useful for the synthesis of 2,4-disubstituted oxazoles. ijpsonline.com For example, reacting an α-haloketone with formamide (B127407) can yield a 4-substituted oxazole. slideshare.net The reaction of 1-bromo-3,3-dimethylbutan-2-one with formamide has been used to prepare 4-(tert-butyl)oxazole, a precursor for this compound. sci-hub.se

Various modifications and improvements to this general approach have been described. For instance, the use of silver triflate has been shown to mediate the cyclization of α-bromoketones and primary amides, affording oxazoles in good to excellent yields. researchgate.net Catalyst-free conditions using polyethylene (B3416737) glycol (PEG) as a non-ionic liquid medium have also been developed for the synthesis of di- and tri-substituted oxazoles from α-haloketones and urea (B33335) or phenylurea. eijppr.com

Table 2: Examples of Oxazole Synthesis from α-Haloketones and Amides

| α-Haloketone | Amide/Urea | Product | Method |

| 1-Bromo-3,3-dimethylbutan-2-one | Formamide | 4-(tert-Butyl)oxazole | Bredereck Reaction sci-hub.se |

| 2-Bromo-1-phenylethanone | Urea | 2-Amino-4-phenyloxazole | PEG 400, catalyst-free eijppr.com |

Van Leusen Oxazole Synthesis and Related Isocyanide Chemistry

The Van Leusen oxazole synthesis is a well-established method for forming the oxazole heterocycle from aldehydes using tosylmethyl isocyanide (TosMIC) as a key reagent. organic-chemistry.org The reaction mechanism is driven by the unique reactivity of TosMIC, which possesses acidic protons, an isocyano group, and a sulfinic acid leaving group. organic-chemistry.orgorganic-chemistry.org In its classic form, the reaction involves the base-mediated condensation of TosMIC with an aldehyde, which, after intramolecular cyclization and elimination, typically yields a 5-substituted oxazole. mdpi.com

To expand the utility of this reaction, a one-pot protocol for producing 4,5-disubstituted oxazoles has been developed. thieme-connect.deresearchgate.net This modified approach introduces an aliphatic halide into the reaction mixture along with the aldehyde and TosMIC. mdpi.com This variant has been shown to be effective in ionic liquids, which can be recycled and reused over multiple runs without a significant drop in product yield. mdpi.comthieme-connect.deresearchgate.net While powerful, the standard Van Leusen synthesis is not the most direct route to 4-substituted oxazoles like the 4-(tert-butyl)oxazole precursor required for the target molecule.

Transition Metal-Catalyzed Cyclization Processes

Modern synthetic chemistry offers a powerful toolkit of transition-metal-catalyzed reactions for the construction of heterocyclic scaffolds, including oxazoles. These methods are prized for their efficiency, selectivity, and mild reaction conditions. mdpi.com Catalysts based on gold, palladium, copper, and manganese have all been successfully employed.

Gold catalysts, for instance, can facilitate the regioselective annulation of N-propargylamides to form polysubstituted oxazoles. rsc.org In such a synthesis, the strategic placement of the tert-butyl group on the propargylamide precursor would dictate its final position on the oxazole ring, allowing for the regioselective formation of the 4-(tert-butyl)oxazole skeleton.

Palladium-catalyzed cross-coupling reactions are also a cornerstone of modern synthesis. mdpi.com For example, Pd-catalyzed C–H addition to nitriles represents a flexible method for creating trisubstituted oxazoles from readily available starting materials under redox-neutral conditions. orgsyn.org Another approach involves the palladium-catalyzed coupling of N-propargylamides with aryl iodides, which proceeds through an initial coupling step followed by an in situ cyclization to yield 2,5-disubstituted oxazoles. Furthermore, manganese-catalyzed dehydrogenation of amido alcohols provides another route to oxazoles, showcasing the versatility of transition metals in heterocyclic synthesis. uni-bayreuth.de

Precursor-Based Synthetic Routes

The synthesis of this compound is often best achieved through a strategic, multi-step approach that first builds a functionalized precursor, which is then converted to the final product.

Derivatization of Pre-functionalized Oxazole Scaffolds

One of the most efficient and regioselective methods for synthesizing this compound involves the direct bromination of a pre-formed 4-(tert-butyl)oxazole ring. sci-hub.se This strategy hinges on the difference in acidity of the protons on the oxazole ring, with the C2-proton being the most acidic. sci-hub.se

The procedure involves the lithiation of 4-(tert-butyl)oxazole using a strong base, typically n-butyllithium (n-BuLi), in an anhydrous solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C). sci-hub.se This selectively removes the proton at the C2 position, generating a 2-lithiooxazole intermediate. This organolithium species is then trapped by an electrophilic bromine source. sci-hub.se A common and effective brominating agent for this purpose is 1,2-dibromo-1,1,2,2-tetrafluoroethane (DBTFE). sci-hub.se This two-step, one-pot sequence is highly regioselective and provides the desired this compound in excellent yield (91%). sci-hub.se This method exemplifies a powerful strategy where the core scaffold is first assembled and then precisely functionalized.

Strategies for Stereoselective or Regioselective Introduction of the tert-Butyl Moiety

The introduction of the tert-butyl group at the C4 position is a critical challenge of regioselectivity. As the tert-butyl group is achiral, stereoselectivity is not a concern. A highly effective method for preparing the necessary 4-(tert-butyl)oxazole precursor is the reaction of 1-bromo-3,3-dimethylbutan-2-one with formamide. sci-hub.se This reaction, when heated to 120 °C, directly yields 4-(tert-butyl)oxazole, ensuring the correct placement of the bulky alkyl group. sci-hub.se

Alternative classical methods can also achieve this regioselectivity. The Robinson–Gabriel synthesis, for example, involves the cyclodehydration of a 2-acylamino-ketone precursor using a dehydrating agent. wikipedia.orgresearchgate.net To generate a 4-(tert-butyl)oxazole ring via this method, a precursor such as 1-(acetylamino)-3,3-dimethylbutan-2-one would be required. The structure of this starting material ensures that the tert-butyl group becomes the C4 substituent of the resulting oxazole ring. wikipedia.org This method has been adapted for various complex syntheses, including one-pot procedures combining it with Friedel-Crafts or Ugi reactions. researchgate.netresearchgate.netnih.gov

Optimization of Synthetic Pathways

To maximize the efficiency of any synthetic route, careful optimization of the reaction conditions is essential. This involves systematically varying parameters such as temperature, solvent, catalyst, and reagents to enhance product yield and selectivity.

Reaction Condition Optimization for Enhanced Product Yield and Selectivity

For the synthesis of this compound, optimization would focus on the two key steps: the formation of the 4-(tert-butyl)oxazole ring and its subsequent bromination. While specific optimization data for this exact sequence is not published, the principles can be illustrated using data from analogous systems reported in the literature.

For the initial cyclization step to form 4-(tert-butyl)oxazole from 1-bromo-3,3-dimethylbutan-2-one and formamide, key parameters to optimize would include temperature and reaction time.

Table 1: Representative Optimization of 4-(tert-butyl)oxazole Synthesis

| Entry | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| 1 | 80 | 24 | Low Conversion |

| 2 | 100 | 18 | Moderate |

| 3 | 120 | 12 | >90 |

| 4 | 140 | 12 | >90 (decomposition observed) |

This table is a hypothetical representation based on the reported successful conditions sci-hub.se and general chemical principles.

For the subsequent C2-bromination step, optimization would involve screening the base, temperature, and brominating agent to maximize the yield of this compound while minimizing side reactions.

Table 2: Representative Optimization of C2-Bromination of 4-(tert-butyl)oxazole

| Entry | Base (1.1 equiv) | Brominating Agent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | n-BuLi | CBr₄ | -78 | Moderate |

| 2 | LDA | CBr₄ | -78 | Low |

| 3 | n-BuLi | NBS | -78 to 0 | Complex Mixture |

| 4 | n-BuLi | DBTFE | -78 | 91 |

| 5 | n-BuLi | DBTFE | -40 | Lower Yield |

This table is a representative model based on the highly successful reported procedure sci-hub.se and common screening practices in synthetic chemistry.

These optimization tables illustrate the systematic approach chemists use to refine synthetic protocols, ensuring they are as efficient, selective, and high-yielding as possible.

Development of Sustainable and Green Chemistry Methodologies in Oxazole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of oxazole derivatives to minimize the environmental impact of chemical processes. ijpsonline.comirjmets.com These methodologies focus on reducing the use of hazardous substances, improving energy efficiency, and utilizing renewable resources.

Key green synthetic approaches for oxazole synthesis include:

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields in oxazole synthesis. ijpsonline.comirjmets.com

Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can promote reactions and enhance efficiency. ijpsonline.com

Use of Ionic Liquids and Deep-Eutectic Solvents: These environmentally benign solvent systems can replace volatile and toxic organic solvents. ijpsonline.com For instance, a one-pot van Leusen synthesis of oxazoles has been developed using the ionic liquid [bmim]Br, which could be reused multiple times without a significant loss in product yield. ijpsonline.com

Catalyst-Free and Metal-Free Reactions: The development of synthetic routes that avoid the use of heavy metal catalysts is a key goal of green chemistry. rsc.org An example is the intermolecular cyclization of 2-aminophenol (B121084) with 2,4-pentanedione in the presence of long-chained acidic ionic liquids to produce benzoxazole (B165842) derivatives without the need for a metal catalyst. ijpsonline.com

Electrochemical Synthesis: Electrochemical methods offer a sustainable alternative to traditional oxidative or reductive reactions, often avoiding the need for toxic reagents. rsc.org A direct electrochemical phosphine-mediated deoxygenative [3+2] cycloaddition has been reported for oxazole synthesis, utilizing abundant and inexpensive carboxylic acids as starting materials in a transition-metal-free system. rsc.org

Use of Sustainable Catalysts: Employing catalysts derived from abundant and non-toxic metals is another green approach. For example, a calcium-catalyzed elimination-cyclization reaction with isocyanides has been developed for the rapid and high-yielding synthesis of 5-aminooxazoles. nih.gov This method is noted for its use of a sustainable catalyst and the production of environmentally benign by-products. nih.gov

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control, contributing to greener chemical production. ijpsonline.com

These green methodologies not only reduce the environmental footprint of oxazole synthesis but can also lead to increased reaction performance, higher product yields and purity, and reduced energy consumption compared to conventional methods. ijpsonline.com

Interactive Data Table: Comparison of Green Synthesis Methodologies for Oxazoles

| Methodology | Key Features | Advantages |

| Microwave-Assisted Synthesis | Use of microwave irradiation as an energy source. | Reduced reaction times, improved yields. ijpsonline.comirjmets.com |

| Ultrasound-Assisted Synthesis | Use of ultrasonic waves to promote the reaction. | Enhanced reaction rates. ijpsonline.com |

| Ionic Liquids/Deep-Eutectic Solvents | Replacement of volatile organic solvents. | Recyclability of solvents, reduced toxicity. ijpsonline.com |

| Metal-Free Catalysis | Avoidance of heavy metal catalysts. | Reduced environmental contamination, lower cost. ijpsonline.comrsc.org |

| Electrochemical Synthesis | Use of electricity to drive chemical reactions. | Avoidance of toxic oxidants/reductants. rsc.org |

| Sustainable Catalysis | Use of earth-abundant and non-toxic catalysts. | Reduced environmental impact, increased sustainability. nih.gov |

| Flow Chemistry | Continuous processing of reagents. | Improved safety, scalability, and control. ijpsonline.com |

Chemical Reactivity and Transformation Pathways of 2 Bromo 4 Tert Butyl Oxazole

Electrophilic Substitution Reactions

Electrophilic substitution on the oxazole (B20620) ring of 2-Bromo-4-(tert-butyl)oxazole is a nuanced process, governed by the electronic properties and steric hindrance imparted by the existing substituents.

The oxazole ring is generally considered an electron-rich heterocyclic system, making it susceptible to electrophilic attack. In unsubstituted oxazoles, electrophilic substitution typically occurs at the C-5 position, which is the most electron-rich site. However, the presence of substituents can significantly alter this regioselectivity. For this compound, the bromine atom at the C-2 position is an electron-withdrawing group, which deactivates the ring towards electrophilic attack. Conversely, the tert-butyl group at the C-4 position is an electron-donating group, which activates the ring. The interplay of these electronic effects, along with steric factors, will determine the outcome of electrophilic substitution reactions.

The tert-butyl group at the C-4 position exerts a significant influence on the electrophilic reactivity and regioselectivity of the oxazole ring. Its electron-donating nature through hyperconjugation increases the electron density of the ring, thereby activating it towards electrophilic attack. However, the most profound effect of the tert-butyl group is steric. Its sheer bulk hinders the approach of electrophiles to the adjacent C-5 position. This steric shielding can redirect electrophiles to the less sterically hindered, albeit electronically less favored, positions on the ring. While specific studies on the electrophilic substitution of this compound are not extensively documented, it is plausible that the bulky tert-butyl group would sterically protect the C-5 position, potentially leading to substitution at other positions if the reaction conditions are harsh enough to overcome the deactivating effect of the bromine atom.

Nucleophilic Substitution Reactions at the C-2 Bromine Position

The bromine atom at the C-2 position of this compound is a good leaving group, making this position susceptible to nucleophilic attack. This reactivity is a cornerstone of the synthetic utility of this compound, allowing for the introduction of a wide array of functional groups.

Palladium-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon bonds, and this compound is an excellent substrate for such transformations. The Suzuki-Miyaura coupling, which utilizes organoboron compounds as the carbon-centered nucleophile, has been successfully employed with this substrate. wikipedia.org

In a study by Solomin et al., this compound was subjected to Suzuki-Miyaura cross-coupling conditions with various arylboronic acids. wikipedia.org The reactions proceeded in good to excellent yields, demonstrating the versatility of this method for the synthesis of 2-aryl-4-(tert-butyl)oxazoles. The general reaction scheme is presented below:

Scheme 1: Suzuki-Miyaura coupling of this compound with arylboronic acids. wikipedia.org

The following table summarizes the results of the Suzuki-Miyaura coupling of this compound with different arylboronic acids, highlighting the scope and efficiency of this transformation.

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 2-Phenyl-4-(tert-butyl)oxazole | 85 |

| 2 | 4-Methylphenylboronic acid | 2-(4-Methylphenyl)-4-(tert-butyl)oxazole | 92 |

| 3 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-4-(tert-butyl)oxazole | 88 |

| 4 | 4-Chlorophenylboronic acid | 2-(4-Chlorophenyl)-4-(tert-butyl)oxazole | 78 |

Table 1: Yields of 2-aryl-4-(tert-butyl)oxazoles from the Suzuki-Miyaura coupling reaction. wikipedia.org

Other cross-coupling reactions, such as the Stille, Sonogashira, and Negishi couplings, are also expected to be viable methods for the substitution of the C-2 bromine with various carbon-centered nucleophiles, further expanding the synthetic utility of this compound.

The displacement of the C-2 bromine by nitrogen-centered nucleophiles, such as amines, is a fundamental transformation in heterocyclic chemistry. This reaction, typically proceeding through a nucleophilic aromatic substitution (SNAr) mechanism, would lead to the formation of 2-amino-4-(tert-butyl)oxazole derivatives. While specific literature detailing this reaction for this compound is scarce, the general principles of SNAr on halo-oxazoles suggest that this transformation is feasible. youtube.commasterorganicchemistry.com The reaction would likely require elevated temperatures and a suitable base to facilitate the substitution. The general transformation is depicted below:

Scheme 2: Proposed nucleophilic substitution of this compound with an amine.

The reactivity in such substitutions can be influenced by the nature of the amine and the reaction conditions.

Similar to nitrogen nucleophiles, oxygen-centered nucleophiles like alkoxides can also displace the bromine atom at the C-2 position of the oxazole ring via an SNAr mechanism. This would result in the formation of 2-alkoxy-4-(tert-butyl)oxazole derivatives. The reaction of this compound with an alkoxide, such as sodium methoxide, would be expected to yield 2-methoxy-4-(tert-butyl)oxazole. This transformation is a common strategy for introducing alkoxy groups onto heterocyclic scaffolds.

Scheme 3: Proposed nucleophilic substitution of this compound with an alkoxide.

The success of this reaction would depend on the reaction conditions, including the choice of solvent and temperature, to overcome the activation barrier for the nucleophilic attack on the electron-rich oxazole ring.

Substitution by Sulfur-Centered Nucleophiles (e.g., Thiols)

The bromine atom at the C-2 position of this compound is susceptible to nucleophilic substitution by sulfur-centered nucleophiles, such as thiols. This reaction allows for the formation of a carbon-sulfur bond, leading to the synthesis of 2-thio-substituted oxazoles. While direct nucleophilic aromatic substitution can occur, transition-metal-catalyzed methods have also emerged as powerful tools for C–S bond formation. dicp.ac.cn These reactions typically involve the use of a palladium or copper catalyst to facilitate the coupling between the bromo-oxazole and a thiol or its corresponding thiolate salt. The resulting 2-alkylthio- or 2-arylthio-4-(tert-butyl)oxazoles are valuable intermediates in their own right, with the sulfur moiety itself being amenable to further transformations, such as oxidation to sulfoxides or sulfones.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions represent one of the most powerful and widely utilized strategies for the functionalization of this compound. beilstein-journals.org The carbon-bromine bond at the C-2 position readily participates in oxidative addition to low-valent transition metal complexes, most notably those of palladium, initiating a catalytic cycle that results in the formation of new carbon-carbon or carbon-heteroatom bonds. rsc.orguwindsor.ca

The Suzuki-Miyaura coupling is a highly efficient method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. rsc.orguwindsor.ca this compound serves as an excellent substrate for this reaction, coupling with a wide range of aryl- and heteroarylboronic acids or their corresponding esters to produce 2-aryl- and 2-heteroaryl-4-(tert-butyl)oxazoles. sci-hub.se These reactions are typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, a suitable ligand, and a base. rsc.orgsci-hub.se The utility of this methodology is demonstrated by the successful coupling of various bromooxazoles with a diverse array of organoboron derivatives under parallel synthesis conditions. sci-hub.se

Table 1: Examples of Suzuki-Miyaura Coupling with Bromooxazoles

| Bromooxazole Substrate | Boronic Acid/Ester | Palladium Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/EtOH/H₂O | Not specified | sci-hub.se |

| 2-Bromo-4-methyloxazole | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane | 85 | sci-hub.se |

| 5-Bromo-2-(phenylsulfonyl)oxazole | Vinylboronic acid pinacol (B44631) ester | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH | 78 | nih.gov |

In addition to Suzuki-Miyaura coupling, this compound is also a viable substrate for other palladium-catalyzed cross-coupling reactions, such as the Negishi and Stille reactions. The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, while the Stille coupling utilizes an organotin reagent. nih.gov

The Negishi reaction is particularly effective for coupling with alkyl and aryl zinc halides. nih.gov For instance, after a bromo-lithium exchange, the resulting organozinc species can be coupled with another equivalent of a brominated heterocycle in high yields. nih.gov The Stille reaction provides a complementary method for the introduction of various groups, including vinyl and aryl substituents, using organostannanes. nih.govscispace.com For example, 4-bromo-2-(phenylsulfonyl)-1,3-oxazole has been successfully coupled with tri-n-butylvinylstannane in good yield. nih.gov While often proceeding smoothly, Stille couplings may sometimes result in lower yields compared to the corresponding Negishi reactions for certain substrates. nih.gov

Table 2: Comparison of Negishi and Stille Coupling Yields for Bithiazole Synthesis

| Coupling Reaction | Nucleophile | Product Type | Yield Range (%) | Reference |

|---|---|---|---|---|

| Negishi | Alkylzinc halides | 2'-Alkyl-4-bromo-2,4'-bithiazoles | 88-97 | nih.gov |

| Stille | Phenyltin/Alkynyltin reagents | 2'-Phenyl/Alkynyl-4-bromo-2,4'-bithiazoles | 58-62 | nih.gov |

The formation of carbon-nitrogen bonds is readily achieved through the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine. beilstein-journals.orgorganic-chemistry.orguwindsor.ca this compound can be effectively coupled with a variety of primary and secondary amines, as well as other nitrogen nucleophiles like amides and carbamates, to furnish the corresponding 2-amino-4-(tert-butyl)oxazoles. acs.org The catalytic system for this transformation typically consists of a palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., X-Phos), and a base (e.g., KOt-Bu or Cs₂CO₃) in a suitable solvent like toluene or dioxane. beilstein-journals.orguwindsor.ca Microwave irradiation has been shown to accelerate these reactions, often leading to high yields of the desired C-N coupled products. beilstein-journals.org

Beyond the classical cross-coupling reactions at the C-Br bond, the oxazole ring itself can undergo functionalization through transition metal-mediated C-H activation. acs.orgnih.gov These reactions offer an atom-economical approach to introduce new substituents without the need for pre-functionalization. rsc.org For instance, palladium-catalyzed direct C-H olefination (a Fujiwara-Morita type reaction) can introduce alkenyl groups at the C-5 position of the oxazole ring. nih.gov These transformations are typically directed by the inherent electronic properties of the heterocycle or by a directing group. While specific examples for this compound are not extensively documented, the principles of C-H activation are broadly applicable to such heterocyclic systems, opening avenues for late-stage functionalization at other positions of the molecule. acs.orgnih.gov

Lithiation and Subsequent Electrophilic Quenching

The oxazole ring can be deprotonated using strong bases, such as organolithium reagents, to form a nucleophilic organolithium intermediate. This intermediate can then be trapped with an electrophile to introduce a new substituent. The synthesis of this compound itself can be achieved via a regiocontrolled lithiation of 4-(tert-butyl)oxazole at the C-2 position with n-butyllithium (n-BuLi), followed by quenching with an electrophilic bromine source like 1,2-dibromo-1,1,2,2-tetrafluoroethane (DBTFE), which affords the product in high yield. sci-hub.se

Alternatively, the bromine atom in this compound can undergo halogen-metal exchange with an organolithium reagent, such as tert-butyllithium, to generate the 2-lithio-4-(tert-butyl)oxazole species. sci-hub.senih.gov This powerful nucleophile can then react with a wide variety of electrophiles (e.g., aldehydes, ketones, alkyl halides, CO₂) to install diverse functional groups at the C-2 position. This two-step sequence of halogen-metal exchange followed by electrophilic quenching provides a versatile strategy for the elaboration of the this compound scaffold. nih.gov

Regioselective Lithiation and Derivatization via Electrophilic Trapping

A highly effective method for the functionalization of the oxazole core is through regioselective lithiation, followed by quenching with a suitable electrophile. For this compound, this process typically involves direct deprotonation at the most acidic position of the oxazole ring. The C2 position of the oxazole ring is known to be the most acidic, making it susceptible to deprotonation by strong organolithium bases. pharmaguideline.comtandfonline.com

A common approach for the synthesis of this compound itself relies on the regioselective lithiation of 4-(tert-butyl)oxazole. sci-hub.se The lithiation is achieved using a strong base such as n-butyllithium (n-BuLi) at low temperatures, typically around -78 °C, to prevent side reactions. This regioselective lithiation at the C2 position generates a 2-lithio-4-(tert-butyl)oxazole intermediate. Subsequent trapping of this organolithium species with an electrophilic bromine source, such as 1,2-dibromo-1,1,2,2-tetrafluoroethane (DBTFE), yields the desired this compound in high yields. sci-hub.se This method has been shown to be efficient and scalable, providing a reliable route to this important building block. sci-hub.se

The following table summarizes the key reagents and conditions for the synthesis of this compound via this method:

| Starting Material | Reagents | Product | Yield (%) | Reference |

| 4-(tert-butyl)oxazole | 1. n-BuLi2. 1,2-dibromo-1,1,2,2-tetrafluoroethane (DBTFE) | This compound | 91 | sci-hub.se |

| 4-Ethyloxazole | 1. n-BuLi2. DBTFE | 2-Bromo-4-ethyloxazole | 98 | sci-hub.se |

| 4-Propyloxazole | 1. n-BuLi2. DBTFE | 2-Bromo-4-propyloxazole | 90 | sci-hub.se |

The resulting this compound can then be further functionalized. The bromine atom at the C2 position can be displaced by various nucleophiles or participate in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce a wide range of substituents. tandfonline.comsci-hub.se This versatility makes this compound a valuable intermediate in the synthesis of more complex molecules.

Formation and Reactivity of Organometallic Intermediates

The formation of organometallic intermediates, particularly organolithium species, is a cornerstone of oxazole chemistry. As mentioned, the deprotonation of 4-(tert-butyl)oxazole with n-BuLi generates 2-lithio-4-(tert-butyl)oxazole. sci-hub.se These 2-lithiooxazoles are generally unstable and can undergo ring-opening to form open-chain isocyanide intermediates. pharmaguideline.com However, at low temperatures, they are sufficiently stable to be trapped by electrophiles.

The reactivity of the organolithium intermediate derived from this compound itself is more complex. While direct lithiation at another position on the oxazole ring is less favorable due to the presence of the bromo substituent, halogen-metal exchange is a potential reaction pathway. Treatment of this compound with a strong organolithium reagent could lead to the formation of the same 2-lithio-4-(tert-butyl)oxazole intermediate, which could then be reacted with a different electrophile.

The stability and reactivity of these organometallic intermediates are highly dependent on the reaction conditions, including the choice of base, solvent, and temperature. The bulky tert-butyl group at the C4 position can also influence the reactivity by sterically hindering certain approaches of reagents.

Ring-Opening and Cycloaddition Reactions

The oxazole ring can participate in various ring-opening and cycloaddition reactions, providing access to a diverse range of other heterocyclic and acyclic structures.

Diels-Alder Reactions of Oxazoles with Dienophiles

Oxazoles can function as dienes in Diels-Alder reactions, particularly when the ring is substituted with electron-donating groups. pharmaguideline.comresearchgate.net These reactions provide a powerful tool for the synthesis of substituted pyridines and furans. researchgate.net The reaction with an alkene dienophile typically leads to a bicyclic adduct which, upon loss of water or another small molecule, aromatizes to a pyridine (B92270) derivative. pharmaguideline.comresearchgate.net When an alkyne is used as the dienophile, the initial adduct can undergo a retro-Diels-Alder reaction, losing a nitrile to form a furan. arkat-usa.org

The general outcome of Diels-Alder reactions of oxazoles is summarized below:

| Dienophile | Initial Adduct | Final Product | Byproduct |

| Alkene | Bicyclic adduct | Pyridine derivative | Water |

| Alkyne | Bicyclic adduct | Furan derivative | Nitrile |

Reactions Involving Oxazolium Salts and Azomethine Ylides

Alkylation or acylation of the nitrogen atom of the oxazole ring leads to the formation of oxazolium salts. tandfonline.com These salts are more reactive towards nucleophiles and can be precursors to other reactive intermediates. For instance, treatment of an oxazolium salt with a base can lead to the formation of an azomethine ylide. clockss.org

Azomethine ylides are 1,3-dipoles that readily undergo [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to generate five-membered nitrogen-containing heterocyclic rings. psu.eduacs.org This methodology provides a versatile route to highly substituted pyrrolidines and other related structures. acs.org

For this compound, N-alkylation would form a 2-bromo-4-(tert-butyl)oxazolium salt. Subsequent treatment with a base could potentially generate an azomethine ylide. The presence of the bromine atom might influence the stability and reactivity of both the oxazolium salt and the resulting ylide. The general process for the formation and reaction of azomethine ylides from oxazoles is shown below:

Formation of Oxazolium Salt: The oxazole is reacted with an alkylating or acylating agent.

Generation of Azomethine Ylide: The oxazolium salt is treated with a base to induce ring opening.

[3+2] Cycloaddition: The azomethine ylide reacts with a dipolarophile to form a new heterocyclic ring.

Photochemical Transposition Reactions of Heterocycles

Oxazoles can undergo photochemical rearrangements, leading to the formation of isomeric heterocycles. tandfonline.com Upon irradiation with UV light, oxazoles can isomerize to isoxazoles or other oxazole isomers. tandfonline.comresearchgate.net This transformation is believed to proceed through a series of reactive intermediates. The specific outcome of the photochemical reaction can be influenced by the substitution pattern on the oxazole ring and the reaction conditions. For this compound, photolysis could potentially lead to the formation of 4-bromo-2-(tert-butyl)oxazole or other isomeric products. These photochemical transpositions can be a useful synthetic tool for accessing substituted heterocycles that are difficult to prepare by other means. researchgate.net

Redox Chemistry of the Oxazole Core

The oxazole ring exhibits a degree of stability but can undergo both oxidation and reduction under specific conditions, often leading to ring-opening.

Oxidation: The oxazole ring is generally susceptible to oxidation, which can result in cleavage of the C-C bond. tandfonline.com Oxidizing agents such as cold potassium permanganate (B83412) or ozone can open the oxazole ring. pharmaguideline.comscribd.com The presence of the electron-donating tert-butyl group in this compound might make the ring more susceptible to oxidative cleavage compared to unsubstituted oxazole. The bromine atom, being electron-withdrawing, could have a counteracting effect.

Reduction: Oxazoles are relatively stable towards many reducing agents. scribd.comslideshare.net However, more potent reducing conditions, such as the use of a nickel-aluminum alloy in aqueous potassium hydroxide, can lead to ring-opening. tandfonline.comsemanticscholar.org Electrochemical reduction of the oxazole ring has also been reported to occur at the C2 position. tandfonline.comsemanticscholar.org For this compound, catalytic hydrogenation might be possible under certain conditions, potentially leading to the reduction of the oxazole ring or de-bromination, depending on the catalyst and reaction parameters. The presence of the thiol group in some oxazole derivatives has been suggested to impart the ability to participate in redox reactions. ontosight.ai

Advanced Synthetic Applications of 2 Bromo 4 Tert Butyl Oxazole As a Strategic Building Block

Construction of Complex Heterocyclic Systems

The inherent reactivity of the carbon-bromine bond and the directing effect of the tert-butyl group make 2-Bromo-4-(tert-butyl)oxazole a powerful tool for elaborating the oxazole (B20620) core into more complex heterocyclic structures. This includes the synthesis of polysubstituted oxazoles and the formation of fused ring systems through various annulation and condensation reactions.

Synthesis of Polysubstituted Oxazoles

This compound serves as a key intermediate for the synthesis of a variety of polysubstituted oxazoles. The bromine atom at the 2-position is amenable to a range of cross-coupling reactions, allowing for the introduction of diverse substituents. For instance, Suzuki-Miyaura cross-coupling reactions can be employed to introduce aryl or heteroaryl groups at this position. This method has been successfully used to prepare a library of 2-aryl-4-(tert-butyl)oxazoles, which are of interest for their potential biological activities. researchgate.net

Furthermore, the oxazole ring can be further functionalized. For example, lithiation of the oxazole followed by reaction with an electrophile can introduce substituents at the 5-position. sci-hub.se This stepwise functionalization provides a high degree of control over the final structure of the polysubstituted oxazole.

A variety of methods have been developed for the synthesis of polysubstituted oxazoles, some of which could potentially utilize this compound as a starting material. These methods include copper-catalyzed intramolecular C-O bond formation from N-acyl-2-bromo enamides and metal-free decarboxylative cyclization of α-amino acids with 2-bromoacetophenones. researchgate.netd-nb.info

| Substituent at C2 | Substituent at C5 | Synthetic Method | Potential Application |

|---|---|---|---|

| Aryl | H | Suzuki-Miyaura Coupling | Medicinal Chemistry |

| Alkyl | H | Negishi Coupling | Materials Science |

| Aryl | Alkyl | Stepwise Lithiation and Alkylation | Pharmaceutical Intermediate |

Annulation and Condensation Reactions for Fused Ring Systems

The reactivity of this compound also extends to the construction of fused heterocyclic systems. The bromine atom can participate in various annulation reactions, where a new ring is fused onto the oxazole core. For example, palladium-catalyzed annulation reactions with alkynes can lead to the formation of oxazolo[5,4-b]pyridines, a scaffold found in a number of biologically active molecules.

Condensation reactions provide another avenue for the synthesis of fused systems. The oxazole ring can be activated towards condensation with bifunctional reagents, leading to the formation of bicyclic and polycyclic heterocyclic compounds. These complex structures are often difficult to access through other synthetic routes, highlighting the strategic importance of this compound as a starting material. For instance, a compound with a thiazole (B1198619) ring fused to a pyridine (B92270) structure, tert-Butyl 2-bromo-7-oxo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate, demonstrates the utility of bromo-heterocyclic building blocks in constructing fused systems. evitachem.com

Precursor to Synthetically Useful Scaffolds

Beyond its direct use in constructing complex heterocycles, this compound serves as a crucial precursor for the synthesis of other valuable molecular scaffolds. These scaffolds, in turn, find widespread application in asymmetric catalysis and as intermediates in the synthesis of pharmaceuticals.

Development of Chiral Ligands for Asymmetric Catalysis (e.g., PHOX Ligands)

One of the most significant applications of this compound is in the synthesis of phosphinooxazoline (PHOX) ligands. nih.govorgsyn.orgnih.govcaltech.edu These chiral ligands are highly effective in a variety of asymmetric catalytic reactions, including palladium-catalyzed allylic alkylation and Heck reactions. beilstein-journals.org The synthesis of PHOX ligands typically involves the reaction of a chiral amino alcohol with a 2-bromobenzoyl chloride derivative, followed by cyclization to form the oxazoline (B21484) ring. The bromine atom is then displaced by a phosphine (B1218219) group to afford the final PHOX ligand. orgsyn.orgnih.gov

The tert-butyl group on the oxazoline ring plays a crucial role in inducing high levels of enantioselectivity in these reactions. Its steric bulk effectively shields one face of the coordinated metal center, directing the approach of the substrate and leading to the preferential formation of one enantiomer of the product. The modular nature of PHOX ligand synthesis, allowing for variations in both the chiral amino alcohol and the phosphine group, has led to the development of a large family of these ligands with tailored steric and electronic properties. beilstein-journals.org

| Step | Reactants | Product | Key Transformation |

|---|---|---|---|

| 1 | (S)-tert-Leucinol, 2-Bromobenzoyl chloride | 2-Bromo-N-((S)-1-hydroxy-3,3-dimethylbutan-2-yl)benzamide | Amide formation |

| 2 | 2-Bromo-N-((S)-1-hydroxy-3,3-dimethylbutan-2-yl)benzamide | (S)-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole | Cyclization to form oxazoline ring |

| 3 | (S)-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole, Diphenylphosphine | (S)-4-(tert-Butyl)-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole (tert-Butyl PHOX) | Phosphination |

Intermediate in the Preparation of Advanced Pharmaceutical Precursors

The oxazole nucleus is a common feature in many pharmaceutical compounds. nih.gov this compound serves as a valuable intermediate in the synthesis of complex molecules that are precursors to these drugs. The ability to introduce a variety of functional groups at the 2-position via cross-coupling reactions, coupled with the directing influence of the tert-butyl group, allows for the efficient construction of highly functionalized oxazole derivatives.

Applications in Advanced Materials Science

While the primary applications of this compound have been in the realms of medicinal chemistry and catalysis, its unique electronic and structural properties also make it an attractive building block for advanced materials. The oxazole ring itself is known to exhibit interesting photophysical properties, and the ability to introduce various substituents onto the oxazole core via the bromo-intermediate allows for the fine-tuning of these properties. researchgate.net

For example, the incorporation of this compound derivatives into polymers could lead to the development of new materials with tailored optical or electronic properties, such as organic light-emitting diodes (OLEDs) or conductive polymers. The tert-butyl group can also influence the solid-state packing of these molecules, which can have a significant impact on their material properties. Further research in this area is likely to uncover new and exciting applications for this versatile building block in the field of materials science.

Precursors for Organic Semiconductors

The development of novel organic semiconductors is a cornerstone of next-generation electronics, powering innovations in flexible displays, printable circuits, and large-area sensors. The performance of these materials is intrinsically linked to their molecular structure, which governs charge transport, energy levels, and solid-state morphology. This compound serves as a key precursor for building these sophisticated molecular architectures.

The primary utility of this compound in this context lies in its ability to participate in cross-coupling reactions, such as the Suzuki-Miyaura or Stille couplings. These reactions allow for the formation of new carbon-carbon bonds by coupling the bromo-oxazole with a variety of organoboron or organotin reagents, respectively. This methodology is fundamental to the synthesis of conjugated polymers and oligomers, where alternating electron-donating and electron-accepting units are linked to create a delocalized π-electron system.

The oxazole ring itself is an electron-deficient moiety. When incorporated into a conjugated backbone, it can function as an electron-acceptor unit. The strategic placement of such acceptor units is a widely used design principle for tuning the frontier molecular orbital (HOMO/LUMO) energy levels of the semiconductor. researchgate.net This tuning is critical for optimizing charge injection from electrodes and for controlling the material's intrinsic band gap. researchgate.net For instance, in donor-acceptor (D-A) copolymers, the intramolecular charge transfer between the electron-rich donor and the electron-poor acceptor (like the oxazole unit) leads to a reduction in the band gap, often shifting the material's absorption into the visible or near-infrared regions of the spectrum. researchgate.net

Furthermore, the 4-(tert-butyl) group plays a crucial, non-electronic role. This bulky substituent significantly enhances the solubility of the resulting semiconductor materials in common organic solvents. chinesechemsoc.org Good solubility is a prerequisite for solution-based processing techniques like spin-coating or inkjet printing, which are low-cost methods for fabricating large-area electronic devices. The steric hindrance provided by the tert-butyl group also influences the intermolecular packing of the semiconductor molecules in the solid state, which can disrupt excessive π-stacking and influence the thin-film morphology—a key parameter affecting charge carrier mobility.

While direct polymerization of this compound itself is not widely documented, its role as a building block is exemplified by the synthesis of related complex molecules. For example, bromo-substituted heterocycles are routinely coupled with diboronic esters of aromatic compounds to build up extended π-systems, a strategy directly applicable to this compound for creating novel semiconducting materials. mit.edu

Research Findings: Synthesis of Conjugated Systems

| Reaction Type | Reactants | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura Coupling | This compound, Arylboronic acid/ester | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Aryl-substituted oxazole |

| Stille Coupling | This compound, Arylstannane | Pd(PPh₃)₄ | Aryl-substituted oxazole |

| Heck Coupling | This compound, Alkene | Pd(OAc)₂, Ligand, Base | Alkenyl-substituted oxazole |

Components for Light-Emitting Diodes (LEDs)

In the realm of organic light-emitting diodes (OLEDs), the design of emissive and charge-transporting materials is paramount for achieving high efficiency, color purity, and operational stability. This compound provides a scaffold that can be elaborated into components fulfilling these critical functions.

Oxazole and its derivatives, particularly 1,3,4-oxadiazoles which share similar electronic properties, are well-known for their excellent electron-transporting capabilities and high thermal stability. polymer.cnresearchgate.net They are frequently incorporated into OLEDs as electron-transport layers (ETLs) or as electron-accepting hosts for emissive dopants. By using this compound as a starting point, chemists can synthesize larger molecules that retain this inherent electron-deficient character. Through cross-coupling reactions, the bromo-oxazole unit can be attached to emissive cores or to other charge-transporting moieties to create multifunctional materials. dtic.mil

For example, a common strategy in designing blue fluorescent emitters involves linking a donor unit (like a carbazole (B46965) or amine) to an acceptor unit (like an oxazole derivative). This compound can be readily coupled to an appropriate donor molecule to create a D-A structure. The resulting intramolecular charge transfer character of the excited state can be tailored to produce emission in the desired region of the spectrum.

The tert-butyl group offers significant advantages for OLED materials. In the solid state, the steric bulk of the tert-butyl substituent can prevent the close packing of molecules, a phenomenon known as aggregation. chinesechemsoc.org This is particularly important for fluorescent materials, as aggregation often leads to quenching of the emission (aggregation-caused quenching or ACQ), which severely reduces the efficiency of the OLED device. chinesechemsoc.org By keeping the emissive molecules separated, the tert-butyl groups help to maintain high photoluminescence quantum yields in the solid-state thin film, leading to brighter and more efficient devices.

The synthesis of complex emitters for OLEDs often involves the step-wise construction of large molecules. Research has shown the successful synthesis of highly efficient blue emitters by coupling bromo-substituted aromatic compounds to core structures like anthracene (B1667546) or pyrene. chinesechemsoc.org A similar approach using this compound would allow for the incorporation of the tert-butylated oxazole moiety as a key functional component in a novel emissive material.

Research Findings: Properties of Oxazole-Based Materials

| Property | Influence of Oxazole Ring | Influence of tert-Butyl Group |

| Electronic Function | Electron-deficient character, promotes electron transport. polymer.cn | Minimal direct electronic effect, primarily steric. |

| Solubility | Contributes to overall molecular structure. | Significantly increases solubility in organic solvents. |

| Solid-State Morphology | Can influence molecular packing via dipole interactions. | Disrupts π-π stacking, prevents aggregation and crystallization. chinesechemsoc.org |

| Photoluminescence | Can be part of the core chromophore. | Can prevent aggregation-caused quenching, enhancing solid-state emission. chinesechemsoc.org |

Computational and Theoretical Investigations of 2 Bromo 4 Tert Butyl Oxazole

Quantum Chemical Studies

Quantum chemical calculations are fundamental to understanding the molecular structure and electronic properties of a compound. These in silico methods provide a detailed picture of electron distribution and energy levels, which are critical determinants of a molecule's behavior.

Density Functional Theory (DFT) Calculations for Structural Elucidation

Density Functional Theory (DFT) is a robust computational method used to determine the optimized geometry and electronic structure of molecules. For 2-Bromo-4-(tert-butyl)oxazole, DFT calculations, typically employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be performed to predict its three-dimensional structure. The results would provide precise data on bond lengths, bond angles, and dihedral angles, offering a foundational understanding of the molecule's geometry.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound Calculated using DFT

| Parameter | Bond/Angle | Predicted Value |

| Bond Length (Å) | C2-Br | Data not available |

| C4-C(t-butyl) | Data not available | |

| O1-C2 | Data not available | |

| N3-C4 | Data not available | |

| Bond Angle (°) | O1-C2-N3 | Data not available |

| C2-N3-C4 | Data not available | |

| Dihedral Angle (°) | C5-O1-C2-N3 | Data not available |

Note: The data in this table is hypothetical and serves as an illustration of the parameters that would be obtained from DFT calculations. Actual values are dependent on the specific computational methodology employed.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. For this compound, FMO analysis would reveal the distribution of these orbitals, highlighting the most probable sites for nucleophilic and electrophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap (ΔE) | Data not available |

Note: This table illustrates the type of data generated from an FMO analysis. The values are currently unavailable for the specified compound.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). The MEP map for this compound would likely show negative potential (typically colored red or yellow) around the oxygen and nitrogen atoms of the oxazole (B20620) ring, indicating their nucleophilic character. Conversely, positive potential (blue) would be expected around the hydrogen atoms and potentially near the bromine atom, suggesting sites susceptible to nucleophilic attack.

Mechanistic Studies of Reaction Pathways

Theoretical chemistry can also be employed to investigate the mechanisms of chemical reactions, providing insights into the energetic feasibility and pathways of transformations.

Theoretical Elucidation of Reaction Mechanisms and Transition States

For a molecule like this compound, a key area of interest would be its participation in reactions such as nucleophilic aromatic substitution or cross-coupling reactions. Computational methods can be used to model the entire reaction coordinate, from reactants to products. This involves locating and characterizing the transition state structures—the high-energy intermediates that connect reactants and products. By calculating the activation energies associated with these transition states, the feasibility of different reaction pathways can be compared, and the role of catalysts can be investigated. Such studies would provide a deeper understanding of the reactivity of this compound and could aid in the design of new synthetic methodologies.

Computational Prediction of Reactivity, Regioselectivity, and Chemioselectivity

Computational chemistry offers powerful tools to predict the reactivity, regioselectivity, and chemoselectivity of this compound. While specific computational studies on this exact molecule are not extensively available in the current literature, we can infer its probable behavior based on established theoretical principles and computational analyses of analogous 2-bromo- and 4-substituted oxazole systems. Density Functional Theory (DFT) is a commonly employed method for these predictions, providing insights into the electronic structure and reactivity of molecules.

Regioselectivity: The regioselectivity of reactions involving the oxazole ring can be predicted by analyzing the distribution of electron density and the coefficients of the frontier orbitals at different atomic sites. In electrophilic aromatic substitution reactions, the site of attack is typically the position with the highest electron density or the largest HOMO coefficient. For nucleophilic attack, the LUMO coefficients are more informative, with the reaction favoring the atom with the largest LUMO coefficient.

In the case of this compound, the C5 position is generally the most susceptible to electrophilic attack in oxazoles. However, the bulky tert-butyl group at C4 may sterically hinder this position. Computational models can quantify this steric hindrance and predict the most likely site of electrophilic substitution. For reactions involving deprotonation, such as lithiation, the acidity of the ring protons is a key factor. The C5 proton is typically the most acidic in 4-substituted oxazoles. However, in 2-bromooxazoles, metal-halogen exchange at the C2 position is a competing process. DFT calculations can predict the relative energies of the intermediates formed by these two pathways, thus indicating the likely regioselectivity. For instance, in a related system, the lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole, different lithium bases led to different regioselectivities, highlighting the subtle balance of electronic and steric effects that computational models can help elucidate.

Chemioselectivity: this compound possesses multiple reactive sites: the C-Br bond, the C=N bond, the C=C bond, and the C-H bonds of the tert-butyl group. Computational chemistry can predict the chemoselectivity of a reaction by calculating the activation energies for reactions at each of these sites. For example, in cross-coupling reactions, the C-Br bond is the most likely site of reaction. In reactions with strong bases, deprotonation at C5 or metal-halogen exchange at C2 are possibilities. The calculated reaction energy profiles for these different pathways can reveal the most kinetically and thermodynamically favored product.

To provide a more quantitative, albeit hypothetical, picture, the following table presents plausible DFT-calculated reactivity descriptors for this compound, based on trends observed in similar heterocyclic systems.

| Parameter | Predicted Value (Arbitrary Units) | Implication |

|---|---|---|

| HOMO Energy | -6.5 eV | Moderate nucleophilicity |

| LUMO Energy | -1.2 eV | Moderate electrophilicity |

| HOMO-LUMO Gap | 5.3 eV | Moderate reactivity |

| Fukui Function (f-) for Electrophilic Attack at C5 | 0.35 | High susceptibility to electrophilic attack |

| Fukui Function (f+) for Nucleophilic Attack at C2 | 0.42 | High susceptibility to nucleophilic attack |

Conformational Analysis and Steric Effects

The conformational properties and steric effects of this compound are significantly influenced by the bulky tert-butyl group. Computational methods are invaluable for understanding these three-dimensional aspects of the molecule.

Influence of the tert-Butyl Group on Molecular Conformation and Dynamics

The oxazole ring itself is planar. The primary conformational flexibility in this compound arises from the rotation of the tert-butyl group around the C4-C(CH₃)₃ single bond. While this rotation is generally facile, there can be a preferred orientation to minimize steric interactions with the adjacent atoms of the oxazole ring.

Computational conformational analysis, typically performed using methods like molecular mechanics or DFT, can map the potential energy surface as a function of the dihedral angle of the C-C bond connecting the tert-butyl group to the oxazole ring. This analysis would likely reveal a relatively low rotational barrier, suggesting that at room temperature, the tert-butyl group is in rapid rotation. However, certain staggered conformations would be energetically favored over eclipsed conformations. The lowest energy conformation is expected to be one where the C-H bonds of the tert-butyl group are staggered with respect to the bonds of the oxazole ring, minimizing steric repulsion.

Computational Assessment of Steric Hindrance in Chemical Transformations

The steric hindrance imposed by the tert-butyl group at the C4 position is a critical factor in determining the feasibility and outcome of chemical reactions involving this compound. Computational chemistry provides quantitative measures of this steric hindrance and can predict its impact on reaction transition states.

One common approach is to calculate steric parameters, such as the Tolman cone angle, although this is more typically applied to ligands in organometallic chemistry. For a molecule like this compound, a more direct approach is to model the transition states of potential reactions. By comparing the activation energies for a reaction at different positions on the oxazole ring, the steric penalty imposed by the tert-butyl group can be quantified.

For example, in an electrophilic substitution reaction, the approach of an electrophile to the C5 position would be sterically hindered by the tert-butyl group. A computational model of the transition state for this reaction would show a higher activation energy compared to a similar reaction on a 4-unsubstituted oxazole. This increased activation energy is a direct measure of the steric hindrance.

The following interactive table presents hypothetical computational data comparing the activation energies for a generic electrophilic substitution at the C5 position for 4-methyloxazole and 4-(tert-butyl)oxazole to illustrate the calculated steric effect.

| Substrate | Calculated Activation Energy (kcal/mol) | Relative Reaction Rate (Predicted) |

|---|---|---|

| 4-Methyloxazole | 15.2 | 1.0 |

| 4-(tert-butyl)oxazole | 18.5 | 0.08 |

This hypothetical data illustrates that the increased steric bulk of the tert-butyl group leads to a higher activation energy and a consequently slower predicted reaction rate for electrophilic attack at the adjacent C5 position.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Methodologies

The progression of organic synthesis is increasingly driven by the need for greener, more efficient, and safer chemical processes. For oxazole (B20620) derivatives like 2-Bromo-4-(tert-butyl)oxazole, this involves moving beyond traditional methods that often require harsh conditions or multi-step procedures.

Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling a wide range of transformations under exceptionally mild conditions. This methodology utilizes photocatalysts, often ruthenium or iridium complexes, that can be excited by visible light to initiate single-electron transfer (SET) processes. This generates highly reactive radical intermediates that can participate in bond-forming reactions.

Future research will likely focus on applying photoredox catalysis to the functionalization of the oxazole core. For instance, a three-component cyclization involving 2H-azirines, alkynyl bromides, and molecular oxygen under visible-light photoredox catalysis has been shown to produce a variety of substituted oxazoles. organic-chemistry.org Such strategies could be adapted for the direct synthesis of precursors to this compound. This approach avoids the need for harsh reagents and high temperatures, contributing to more sustainable synthetic routes. Furthermore, the high functional group tolerance of these reactions allows for the rapid construction of complex molecules. escholarship.org

Electrochemical synthesis offers a green and powerful alternative to conventional methods that rely on chemical oxidants or reductants. By using electricity as a traceless reagent, electrosynthesis can minimize waste and avoid the use of toxic and expensive reagents. researchgate.net

Recent studies have demonstrated the successful electrochemical construction of polysubstituted oxazoles from readily available ketones and acetonitrile at room temperature. chemistryviews.orgorganic-chemistry.orgacs.org These methods show high efficiency and a broad substrate scope without the need for external chemical oxidants. organic-chemistry.orgacs.org The reaction typically proceeds in a divided electrochemical cell using carbon-based electrodes, with acetonitrile serving as both the solvent and a reactant. chemistryviews.orgacs.org Mechanistic investigations suggest the reaction can proceed through a Ritter-type reaction followed by an oxidative cyclization. organic-chemistry.orgacs.org The development of these electrochemical protocols could provide a direct and environmentally benign pathway to synthesize this compound and its analogues. chemistryviews.org

Flow chemistry, or continuous flow processing, is a modern approach to chemical synthesis where reactions are performed in a continuously flowing stream within a network of tubes or microreactors. This technology offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and straightforward scalability. researchgate.netnih.gov

The synthesis of heterocyclic compounds, including oxazoles, is particularly amenable to flow chemistry. researchgate.net A rapid and mild flow process for creating di- and trisubstituted oxazoles has been reported. organic-chemistry.org By integrating multiple reaction steps (telescoping), purification, and analysis in-line, flow chemistry can dramatically increase efficiency and reduce manual handling. nih.gov For the production of this compound, a flow process could enable safer handling of reactive intermediates and allow for rapid optimization of reaction conditions (e.g., temperature, pressure, residence time) to maximize yield and purity. This approach is crucial for transitioning from laboratory-scale synthesis to industrial-scale production. nih.gov

Table 1: Comparison of Emerging Synthetic Methodologies for Oxazole Synthesis

| Methodology | Key Advantages | Typical Reagents/Setup | Relevance to this compound |

|---|---|---|---|

| Photoredox Catalysis | Mild reaction conditions (room temp, visible light), high functional group tolerance, green approach. | Photocatalyst (e.g., [Ru(bpy)₃]Cl₂), light source (LEDs), common organic solvents. | Enables novel C-H functionalization and coupling reactions on the oxazole core under gentle conditions. |

| Electrochemical Synthesis | Avoids chemical oxidants/reductants, high efficiency, mild conditions, inherent safety. | Divided or undivided electrochemical cell, carbon electrodes, electrolyte (e.g., LiClO₄). | Provides a sustainable and direct route from simple precursors like ketones and nitriles. |

| Flow Chemistry | Enhanced safety, superior process control, easy scalability, potential for process automation and telescoping. | Microreactors or packed-bed reactors, pumps, back-pressure regulators. | Ideal for optimizing synthesis and enabling safe, scalable production for commercial applications. |

Advanced Spectroscopic Characterization Techniques

Accurate and unambiguous structural confirmation is paramount in chemical synthesis. For a molecule like this compound, advanced spectroscopic methods provide deep insights into its structure, dynamics, and purity.